Threoninyl-Valine

Description

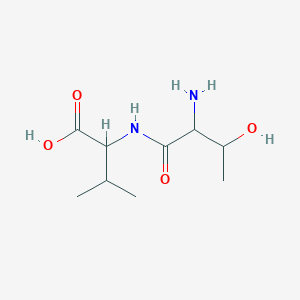

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-amino-3-hydroxybutanoyl)amino]-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4/c1-4(2)7(9(14)15)11-8(13)6(10)5(3)12/h4-7,12H,10H2,1-3H3,(H,11,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKHWEVXPLJBEOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(C(C)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90971538 | |

| Record name | N-(2-Amino-1,3-dihydroxybutylidene)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90971538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5616-75-1 | |

| Record name | NSC81150 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Amino-1,3-dihydroxybutylidene)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90971538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Biosynthesis of Threoninyl Valine

Chemoenzymatic and Chemical Synthesis Methodologies for Threoninyl-Valine

The chemical synthesis of this compound involves the formation of a peptide bond between the carboxyl group of threonine and the amino group of valine. This process requires precise control to prevent unwanted side reactions and ensure high purity. Several established methodologies are applicable for this purpose.

Chemoenzymatic synthesis leverages the high selectivity of enzymes to catalyze chemical reactions under mild conditions, offering an environmentally benign alternative to traditional chemical methods. nih.govresearchgate.net For the synthesis of dipeptides like this compound, enzymes such as proteases or newly engineered peptide ligases can be employed. The principle involves the enzyme-catalyzed formation of the peptide bond, often in aqueous or mixed solvent systems.

Engineered enzymes and multi-enzyme cascade reactions are at the forefront of this field. researchgate.netfrontiersin.org For instance, a system could be designed where specific enzymes are used for the stereoselective synthesis of the precursor amino acids, which are then linked by a peptide ligase. nih.gov Researchers have developed systems using engineered D-amino acid dehydrogenases and L-threonine ammonia (B1221849) lyase to produce specific amino acid enantiomers. semanticscholar.org Hydroxylases have also been engineered for the preparative-scale production of hydroxy amino acids. nih.gov Such biocatalytic systems can be highly efficient, minimizing the need for protecting groups and reducing chemical waste. nih.gov

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide synthesis, allowing for the efficient, stepwise assembly of amino acids on an insoluble polymer support. bachem.comchempep.com The synthesis of this compound via SPPS would proceed in a C-terminal to N-terminal direction. chempep.com

The general cycle for SPPS involves:

Attachment: The first amino acid, Valine (specifically, an N-terminally protected Fmoc-Val-OH), is anchored to a solid resin support. google.combeilstein-journals.org

Deprotection: The N-terminal protecting group (e.g., the base-labile Fluorenylmethyloxycarbonyl, or Fmoc group) is removed, typically with a piperidine (B6355638) solution, to expose a free amino group. chempep.com

Coupling: The next amino acid, Threonine (as an N-terminally and side-chain protected derivative, such as Fmoc-Thr(tBu)-OH), is activated and coupled to the free amino group of the resin-bound valine. google.comsigmaaldrich.com

Repeat: The deprotection and coupling cycle is repeated until the desired sequence is assembled.

Cleavage: Finally, the completed this compound dipeptide is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail like trifluoroacetic acid (TFA). peptide.comd-nb.info

Valine is a β-branched amino acid, which can sometimes lead to aggregation and "difficult sequences" in longer peptides, but this is less of a concern for a dipeptide. nih.gov

Solution-phase peptide synthesis is a classical approach that remains valuable, particularly for large-scale production. researchgate.net In this method, protected amino acid derivatives are coupled and purified in solution.

For this compound, the process would involve:

Protecting the amino group of Threonine (e.g., with a Boc or Fmoc group) and the hydroxyl side chain (e.g., with a t-butyl group).

Protecting the carboxyl group of Valine (e.g., as a methyl or ethyl ester).

Activating the free carboxyl group of the protected Threonine using a coupling reagent (e.g., DCC/DMAP or HBTU). researchgate.net

Reacting the activated Threonine with the protected Valine to form the dipeptide.

Purifying the resulting protected dipeptide.

Removing all protecting groups to yield the final this compound product. researchgate.net

This method requires purification after each step to remove by-products and unreacted reagents.

Serine/Threonine Ligation (STL) is a powerful chemoselective ligation technique for assembling peptide chains. researchgate.netrsc.org It relies on the reaction between a peptide fragment with an N-terminal serine or threonine and another fragment bearing a C-terminal salicylaldehyde (B1680747) (SAL) ester. nih.gov

To form this compound using this strategy, one would react a peptide (or a single amino acid) with an N-terminal Threonine with a Valine-C-terminal SAL ester. The mechanism proceeds through several steps: imine capture, an O-to-N acyl transfer, and finally, acid-catalyzed cleavage of an acetal (B89532) intermediate to form the native peptide bond. nih.govu-tokyo.ac.jp This method is highly specific and tolerates a wide variety of functional groups on the amino acid side chains, making it a valuable tool in complex peptide synthesis. nih.gov

Table 1: Comparison of Synthesis Methodologies for this compound

| Methodology | Principle | Key Steps | Advantages |

|---|---|---|---|

| Enzymatic Synthesis | Uses enzymes (e.g., proteases, ligases) to form the peptide bond. nih.gov | Enzyme selection, controlled reaction conditions (pH, temp), product isolation. | High stereoselectivity, mild reaction conditions, environmentally friendly. nih.gov |

| Solid-Phase Peptide Synthesis (SPPS) | Stepwise addition of protected amino acids on a solid resin support. bachem.com | Resin loading, deprotection, coupling, cleavage. beilstein-journals.org | High efficiency for lab scale, simplified purification, amenable to automation. bachem.com |

| Solution-Phase Synthesis | Coupling of protected amino acids in a solvent, with purification after each step. researchgate.net | Protection, activation, coupling, deprotection, intermediate purification. | Scalable for industrial production, well-established methods. researchgate.net |

| Serine/Threonine Ligation (STL) | Chemoselective reaction between an N-terminal Threonine and a C-terminal salicylaldehyde ester. nih.gov | Preparation of SAL ester, ligation reaction, acidolysis. nih.gov | High specificity, tolerates unprotected side chains, forms native peptide bond. researchgate.net |

Solution-Phase Synthesis Strategies for this compound

Biosynthetic Pathways and Precursors of this compound in Biological Systems

In nature, this compound is not synthesized as an independent dipeptide. Instead, it is formed as part of a larger polypeptide chain during protein synthesis on the ribosome. The availability of its constituent amino acids, Threonine and Valine, is dependent on specific biosynthetic pathways. Both are essential amino acids in humans, meaning they cannot be synthesized by the body and must be obtained from the diet. wikipedia.orgwikipedia.org However, they are synthesized by microorganisms and plants.

Threonine Biosynthesis In bacteria like E. coli and in plants, threonine is synthesized from the precursor amino acid aspartate. wikipedia.orgcreative-proteomics.com This metabolic process is known as the aspartate family pathway. creative-proteomics.com

The key steps and enzymes involved are:

Aspartate is phosphorylated by aspartate kinase . creative-proteomics.comresearchgate.net

The resulting aspartyl-phosphate is converted to aspartate-semialdehyde by aspartate semialdehyde dehydrogenase . creative-proteomics.com

Aspartate semialdehyde is then reduced to homoserine by homoserine dehydrogenase . creative-proteomics.com

Homoserine undergoes phosphorylation by homoserine kinase .

Finally, threonine synthase catalyzes the conversion of phosphohomoserine to threonine. wikipedia.org

This pathway is tightly regulated, often through feedback inhibition where high concentrations of threonine inhibit the activity of the initial enzyme, aspartate kinase. creative-proteomics.com

Valine Biosynthesis The biosynthesis of valine in plants and bacteria begins with pyruvate (B1213749), a key product of glycolysis. wikipedia.orgagriculturejournals.cz The pathway shares several enzymes with the biosynthesis of other branched-chain amino acids, isoleucine and leucine (B10760876). agriculturejournals.cz

The primary steps include:

Two molecules of pyruvate are condensed by acetolactate synthase (also known as acetohydroxy acid synthase). wikipedia.org

The intermediate is then converted to 2,3-dihydroxy-isovalerate by acetohydroxy acid isomeroreductase . elifesciences.org

A dehydration reaction catalyzed by dihydroxyacid dehydratase yields α-ketoisovalerate. wikipedia.org

The final step is a transamination reaction, where an amino group is transferred from glutamate (B1630785) to α-ketoisovalerate by valine aminotransferase (a type of branched-chain amino acid transaminase), forming valine. wikipedia.org

Table 2: Key Enzymes in the Biosynthesis of Threonine and Valine

| Amino Acid | Precursor | Key Enzymes | Organism Class |

|---|---|---|---|

| Threonine | Aspartate | Aspartate kinase, Homoserine dehydrogenase, Threonine synthase wikipedia.orgcreative-proteomics.com | Bacteria, Plants |

| Valine | Pyruvate | Acetolactate synthase, Dihydroxyacid dehydratase, Valine aminotransferase wikipedia.org | Bacteria, Plants |

Enzymology of this compound Formation: Peptidyl Transferase and Ligase Activities

The formation of the peptide bond between L-threonine and L-valine is a process governed by specific enzymatic activities. This can occur through the primary mechanism of ribosomal protein synthesis or, alternatively, via non-ribosomal peptide synthetase (NRPS) systems. researchgate.netmdpi.com Central to these pathways are the catalytic functions of peptidyl transferase and various ligases.

In the context of ribosomal protein synthesis, the creation of the peptide linkage is catalyzed by the peptidyl transferase center (PTC), a functional region within the large subunit of the ribosome. wikipedia.orguh.edu The PTC is a ribozyme, meaning its catalytic activity is mediated by ribosomal RNA (rRNA), not protein. wikipedia.org The process, known as transpeptidation, involves the nucleophilic attack of the alpha-amino group of the incoming aminoacyl-tRNA (in this case, Valyl-tRNA) at the ribosomal A-site on the ester bond of the peptidyl-tRNA located at the P-site (terminating in a threonine residue). wikipedia.orgnih.gov This reaction results in the formation of a new peptide bond, elongating the peptide chain. nih.gov

The successful execution of this ribosomal mechanism is critically dependent on the prior activity of a class of enzymes known as aminoacyl-tRNA synthetases, which function as ligases. uh.eduhmdb.ca These enzymes ensure the faithful attachment of amino acids to their corresponding tRNAs, a process that requires energy from ATP. ias.ac.in For this compound synthesis, two specific synthetases are paramount:

Threonyl-tRNA Synthetase (ThrRS): This enzyme is responsible for charging L-threonine to its cognate tRNA (tRNA-Thr).

Valyl-tRNA Synthetase (ValRS): This enzyme (EC 6.1.1.9) catalyzes the attachment of L-valine to its tRNA (tRNA-Val). ebi.ac.uk ValRS possesses two distinct active sites: one for the primary aminoacylation reaction and a separate editing site for proofreading. uniprot.orguniprot.org Due to the structural similarity between valine and threonine, ValRS can inadvertently bind and activate threonine. However, the editing mechanism corrects this error by hydrolyzing the mischarged Thr-tRNA(Val), preventing the incorrect incorporation of threonine at a valine codon. uniprot.orguniprot.org

Beyond the ribosome, dipeptides can be assembled by Non-Ribosomal Peptide Synthetases (NRPSs). researchgate.netfrontiersin.org These large, modular enzymes function as an assembly line. A specific NRPS module would first activate L-threonine and then L-valine as aminoacyl adenylates (A-domain activity). The activated amino acids are then tethered to peptidyl carrier protein (PCP) domains. Finally, a condensation (C) domain catalyzes the formation of the peptide bond between the tethered threonine and valine. mdpi.com

Table 1: Key Enzymes in Potential this compound Biosynthesis This table is interactive. You can sort and filter the data.

| Enzyme | EC Number | Class | Function |

|---|---|---|---|

| Peptidyl Transferase Center (PTC) | 2.3.2.12 | Transferase (Ribozyme) | Catalyzes peptide bond formation between amino acids during ribosomal protein synthesis. wikipedia.org |

| Valyl-tRNA Synthetase (ValRS) | 6.1.1.9 | Ligase | Attaches L-valine to its corresponding tRNA; possesses proofreading activity to remove misacylated L-threonine. ebi.ac.ukuniprot.orguniprot.org |

| Threonyl-tRNA Synthetase (ThrRS) | 6.1.1.3 | Ligase | Attaches L-threonine to its corresponding tRNA. |

Genetic and Molecular Basis of this compound Biosynthesis and Regulation

The biosynthesis of this compound is underpinned by a complex genetic framework that dictates the synthesis of both the catalytic machinery and the precursor amino acids. The regulation of these genes ensures that synthesis is responsive to the metabolic state of the cell.

The genetic basis for the ribosomal synthesis of a this compound linkage is encoded directly within the messenger RNA (mRNA). A codon for L-threonine (ACU, ACC, ACA, or ACG) followed by a codon for L-valine (GUU, GUC, GUA, or GUG) will direct the ribosome to form this specific dipeptide sequence within a larger polypeptide. uh.edu The expression of the enzymes that facilitate this process is also under tight genetic control. For example, the gene valS encodes for Valyl-tRNA synthetase. nih.gov

The availability of the L-threonine and L-valine precursors is governed by dedicated biosynthetic pathways, with the corresponding genes often organized into operons. The biosynthesis of L-valine in organisms like E. coli and Corynebacterium glutamicum starts from pyruvate and involves a series of enzymes encoded by the ilv operon. researchgate.netnih.gov Key genes in this pathway include:

ilvBNC : Encodes acetohydroxy acid synthase (AHAS) and acetohydroxy acid isomeroreductase, which catalyze the initial steps of the pathway. researchgate.net

ilvD : Encodes dihydroxy-acid dehydratase. researchgate.netagriculturejournals.cz

ilvE : Encodes branched-chain-amino-acid transaminase, which catalyzes the final step to produce valine. researchgate.netagriculturejournals.cz

The biosynthesis of L-threonine itself is linked to this system. The enzyme threonine deaminase (or threonine dehydratase), encoded by the gene ilvA, acts on L-threonine to produce α-ketobutyrate, which shunts it into the isoleucine synthesis pathway. researchgate.netresearchgate.net Since the isoleucine and valine pathways share several enzymes, the regulation of ilvA is critical. agriculturejournals.cz

Molecular regulation of these pathways occurs primarily through feedback mechanisms. Acetohydroxy acid synthase (AHAS), the first key enzyme in the valine pathway, is subject to feedback inhibition by the end products L-valine, L-leucine, and L-isoleucine. researchgate.net Furthermore, the expression of the ilv operons can be repressed by high levels of these branched-chain amino acids. researchgate.net Studies in E. coli K-12 have revealed that mutations in the ilvA gene, such as the ilvA538 allele, can have pleiotropic regulatory effects, leading to decreased expression of the ilv biosynthetic operons and altered levels of the branched-chain aminoacyl-tRNA synthetases. nih.gov This highlights the intricate cross-talk between the biosynthesis of the precursor amino acids and the protein synthesis machinery itself.

Table 2: Genes Associated with this compound Biosynthesis and Regulation This table is interactive. You can sort and filter the data.

| Gene(s) | Encoded Protein/Enzyme | Function in Pathway | Organism Example |

|---|---|---|---|

| valS | Valyl-tRNA Synthetase (ValRS) | Charges tRNA with L-valine for protein synthesis. nih.gov | Escherichia coli |

| ilvA | Threonine Deaminase | Key regulatory enzyme; initiates isoleucine biosynthesis from threonine. researchgate.netresearchgate.net | Escherichia coli |

| ilvBNC | Acetohydroxy acid synthase (AHAS); Acetohydroxy acid isomeroreductase | Catalyze early steps in L-valine and L-isoleucine biosynthesis. researchgate.net | Corynebacterium glutamicum, E. coli |

| ilvD | Dihydroxy-acid dehydratase | Catalyzes a middle step in L-valine and L-isoleucine biosynthesis. researchgate.netagriculturejournals.cz | Escherichia coli |

Structural and Conformational Analysis of Threoninyl Valine

Advanced Spectroscopic Characterization Techniques for Threoninyl-Valine Structural Elucidation

Spectroscopy is a cornerstone for the structural analysis of molecules like this compound, providing detailed information about atomic connectivity, three-dimensional arrangement, and secondary structure. numberanalytics.com A multi-faceted approach, employing several spectroscopic methods, is typically required for a comprehensive structural determination. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the three-dimensional structure and conformation of peptides in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides data on atomic connectivity and spatial proximity.

For this compound, one-dimensional (1D) ¹H and ¹³C NMR spectra reveal the chemical environment of each proton and carbon atom, respectively. Two-dimensional (2D) NMR experiments provide more detailed insights. acs.org Correlation Spectroscopy (COSY) identifies protons that are coupled through bonds, helping to assign signals to specific residues within the dipeptide. numberanalytics.comacs.org Nuclear Overhauser Effect Spectroscopy (NOESY) identifies protons that are close in space, regardless of whether they are bonded, which is crucial for defining the peptide's 3D conformation.

A detailed conformational analysis of the valine side chain, for instance, can be achieved by quantifying vicinal spin-spin coupling constants (³J). nih.gov These constants, derived from high-resolution NMR experiments, are related to the dihedral angles (χ1) of the side chain. By fitting experimental ³J values to Karplus equations, researchers can determine the populations of different staggered rotamers (conformational states). nih.gov This analysis can distinguish between a single, fixed conformation and a dynamic equilibrium between multiple states for the valine residue within the dipeptide. nih.gov The combination of NMR data with computational predictions, such as those from Density Functional Theory (DFT), can further enhance the accuracy of structure assignment. shu.edu

Table 1: Key NMR Parameters for this compound Structural Analysis

| NMR Technique | Information Obtained | Relevance to this compound |

| ¹H NMR | Chemical shifts of protons. | Provides a fingerprint of the molecule and identifies the number and type of protons. acs.org |

| ¹³C NMR | Chemical shifts of carbon atoms. | Characterizes the carbon backbone and side chains. researchgate.net |

| COSY (Correlation Spectroscopy) | Shows ¹H-¹H through-bond correlations. | Establishes connectivity within the threonine and valine residues, confirming the amino acid composition. numberanalytics.comacs.org |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Shows ¹H-¹H through-space correlations. | Provides distance constraints between protons, defining the 3D fold and orientation of the side chains. numberanalytics.com |

| ³J Coupling Constants | Relates to dihedral angles via the Karplus equation. | Determines the preferred side-chain conformations (rotamers) for both threonine and valine residues. nih.gov |

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to investigate the secondary structure of peptides and proteins. subr.edu It measures the differential absorption of left and right-handed circularly polarized light by chiral molecules. The resulting CD spectrum provides a signature of the peptide's predominant secondary structural elements. nih.gov

The principal secondary structures have characteristic CD spectra: nih.gov

α-helix: Negative bands at approximately 222 nm and 208 nm, and a strong positive band around 193 nm.

β-sheet: A negative band around 217 nm and a positive band near 195 nm. researchgate.net

Random Coil/Unordered: A strong negative band near 200 nm and a near-zero signal above 215 nm. nih.gov

For a short dipeptide like this compound, the conformational flexibility is high, and it is unlikely to form stable, canonical α-helices or β-sheets in isolation. Therefore, its CD spectrum in a simple aqueous solution is expected to be dominated by features characteristic of a random coil or a polyproline II (PPII) type structure, which is common in short, unfolded peptides. nih.gov However, changes in environmental conditions such as solvent polarity, temperature, or the presence of binding partners could induce more ordered local conformations, which would be detectable as shifts in the CD spectrum. subr.edu

Table 2: Characteristic Far-UV CD Spectral Features for Peptide Secondary Structures

| Secondary Structure | Wavelength of Positive Maximum (nm) | Wavelength of Negative Minima (nm) |

| α-Helix | ~193 | ~208, ~222 |

| β-Sheet (Antiparallel) | ~195 | ~217 |

| Random Coil / Unordered | ~212 | ~198 |

Note: The exact positions and intensities of the bands can vary depending on the specific peptide sequence and environmental factors. nih.govresearchgate.net

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and primary structure (amino acid sequence) of peptides. pearson.com For this compound, tandem mass spectrometry (MS/MS) is particularly useful for confirming its identity and sequence. shu.edu

The process begins with the ionization of the dipeptide, typically forming a protonated molecular ion [M+H]⁺. In the mass spectrometer, this precursor ion is selected and subjected to fragmentation, often through collision-induced dissociation (CID). The peptide bond is the most common site of cleavage, producing a series of characteristic fragment ions. broadinstitute.org

The two main types of fragment ions are b-ions and y-ions .

b-ions contain the N-terminus and are formed by cleavage of a peptide bond, with the charge retained on the N-terminal fragment.

y-ions contain the C-terminus and are formed when the charge is retained on the C-terminal fragment.

By analyzing the mass-to-charge (m/z) ratios of these fragments, the sequence can be deduced. For this compound (Thr-Val), the precursor ion [M+H]⁺ would have an m/z of 219.26. Fragmentation would yield a b₁ ion corresponding to Threonine and a y₁ ion corresponding to Valine. The mass difference between the precursor ion and the y₁ ion (or the mass of the b₁ ion itself) confirms the first residue is Threonine. sigda.org

Table 3: Theoretical MS/MS Fragmentation Analysis for this compound ([C₉H₁₈N₂O₄ + H]⁺)

| Ion Type | Sequence Fragment | Calculation (Monoisotopic Masses) | Theoretical m/z |

| Precursor Ion [M+H]⁺ | Thr-Val | (101.05 Da + 117.08 Da - 18.01 Da) + 1.01 Da | 219.14 |

| b₁-ion | Thr | 101.05 Da - 17.00 Da (loss of OH) | 84.04 |

| y₁-ion | Val | 99.07 Da + 19.02 Da (addition of H₂O + H) | 118.09 |

Note: Mass calculations are based on the residue masses and modifications at the fragment ends. This analysis confirms the sequence as Threonine followed by Valine. pearson.comsigda.org

Circular Dichroism (CD) Spectroscopy for this compound Secondary Structure

Computational Approaches to this compound Structure and Dynamics

Computational chemistry provides powerful tools to complement experimental data, offering insights into the structure, dynamics, and electronic properties of molecules at an atomic level of detail. unipd.it

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. researchgate.net By solving Newton's laws of motion for a system, MD simulations can reveal the conformational landscape, flexibility, and interactions of this compound in various environments. researchgate.netnih.gov

An MD simulation of this compound would typically involve placing the dipeptide in a simulation box filled with solvent molecules (e.g., water) and allowing the system to evolve over nanoseconds to microseconds. The simulation tracks the trajectory of every atom, providing a "molecular movie" of the dipeptide's behavior.

These simulations can:

Identify the most stable and frequently visited conformations. biorxiv.org

Characterize the hydrogen bonding patterns, both internal to the peptide and with the surrounding solvent.

Reveal how the hydrophobic valine side chain and the polar threonine side chain interact with each other and the solvent.

Simulate the effects of environmental changes, such as temperature or pressure, on the dipeptide's structure. nih.gov

Table 4: Key Aspects of a Molecular Dynamics Simulation for this compound

| Simulation Component | Description | Purpose |

| Force Field | A set of parameters and equations describing the potential energy of the system's atoms and bonds. | Defines the physics governing the interactions between atoms (e.g., bond stretching, angle bending, electrostatic forces). |

| Solvent Model | Explicit representation of solvent molecules (e.g., water) or an implicit continuum model. | Simulates the effect of the environment on the peptide's conformation and dynamics. nih.gov |

| Time Integration | Numerical algorithms (e.g., Verlet algorithm) to solve the equations of motion. | Propagates the system forward in time, typically in femtosecond steps. researchgate.net |

| Trajectory Analysis | Post-simulation analysis of atomic coordinates over time. | Calculates structural properties like Root Mean Square Deviation (RMSD), radius of gyration, and dihedral angle distributions to characterize conformational changes. researchgate.net |

Quantum chemistry calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure of molecules. researchgate.net Methods like Density Functional Theory (DFT) have become routine for accurately predicting a wide range of molecular properties. mdpi.comrsc.org

For this compound, DFT calculations can provide fundamental insights into its intrinsic properties, independent of environmental effects (in gas-phase calculations) or including them through solvent models. rsc.org These calculations solve for the molecule's electron density, from which numerous properties can be derived. unipd.it

Key applications include:

Geometry Optimization: Finding the lowest-energy three-dimensional structure of the molecule.

Electronic Property Analysis: Calculating the distribution of electronic charge to create electrostatic potential maps. These maps highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites of chemical reactivity. arxiv.org

Orbital Energy Calculation: Determining the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and electronic excitability.

Spectra Prediction: Calculating theoretical vibrational frequencies (for IR and Raman spectra) or NMR chemical shifts to aid in the interpretation of experimental data. mdpi.comgaussian.com

Table 5: Properties from Quantum Chemistry Calculations and Their Significance

| Calculated Property | Significance for this compound |

| Optimized Geometry | Predicts the most stable conformation and provides precise bond lengths and angles. |

| Electrostatic Potential Map | Visualizes charge distribution, identifying the polar hydroxyl group of threonine and the carboxyl/amino termini as sites for hydrogen bonding and electrostatic interactions. unipd.it |

| HOMO/LUMO Energies | The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron, providing a quantitative measure of reactivity. arxiv.org |

| Partial Atomic Charges | Quantifies the charge on each atom, offering a detailed view of the polarity of bonds within the dipeptide. |

| Vibrational Frequencies | Predicts the positions of peaks in infrared and Raman spectra, which correspond to the vibrational modes of the molecule. rsc.org |

In silico Prediction of this compound Structural Features and Stability

The prediction of the structural and conformational properties of peptides through computational, or in silico, methods is a cornerstone of modern molecular analysis. ajol.infoasianpubs.orgresearchgate.net These techniques allow for the exploration of a molecule's potential energy surface (PES) to identify stable conformations and understand the intramolecular interactions that govern its three-dimensional shape. muni.czresearchgate.netmdpi.com While specific experimental and extensive computational studies on the dipeptide this compound (Thr-Val) are not widely available in peer-reviewed literature, its structural features and stability can be predicted by applying established computational methodologies used for analogous dipeptides, such as Valine-Tryptophan (Val-Trp) and Valine-Tyrosine (Val-Tyr). ajol.infoasianpubs.orgresearchgate.net

The in silico analysis of a dipeptide like this compound typically employs a hierarchical approach. researchgate.net The process begins with molecular mechanics (MM) , a method that uses classical physics to model the potential energy of the molecule. ajol.infoasianpubs.org This approach is computationally efficient and well-suited for exploring the vast conformational space of flexible molecules to identify a set of low-energy structures. ajol.inforesearchgate.net

Following the initial MM scan, the most promising, low-energy conformers are subjected to more rigorous and computationally intensive quantum mechanical methods, such as Density Functional Theory (DFT) . ajol.inforesearchgate.net DFT calculations provide a more accurate description of the electronic structure and allow for the optimization of molecular geometry and the calculation of relative energies with higher precision. ajol.inforesearchgate.netdovepress.com The choice of the functional and basis set, for instance B3LYP/6-311++G(d,p), is crucial for obtaining reliable results for amino acid-containing molecules. nih.gov

Computational analyses of similar short dipeptides, like Val-Trp and Val-Tyr, consistently reveal the presence of two primary conformational families: extended and folded structures. ajol.infoasianpubs.orgresearchgate.net It is highly probable that this compound also adopts these conformational states.

Extended Conformations: In this state, the peptide backbone is stretched out, maximizing the distance between the N-terminal and C-terminal ends of the molecule. This arrangement minimizes steric hindrance between the side chains of the threonine and valine residues.

Folded Conformations: These structures are characterized by the peptide backbone folding back on itself, bringing the termini into closer proximity. The stability of these conformers is often enhanced by the formation of intramolecular hydrogen bonds, particularly between the charged N-terminal () and C-terminal () groups in the zwitterionic form. ajol.info

The relative stability of these conformers is determined by a delicate balance of electrostatic interactions, van der Waals forces, torsional strain, and intramolecular hydrogen bonding. ajol.info For the Val-Trp dipeptide, calculations showed that a folded conformation was the most stable, with a relative energy of 0.0 kcal/mol, stabilized by intramolecular interactions. researchgate.net

Based on studies of analogous dipeptides, a table of predicted key parameters for the most stable hypothetical conformers of this compound can be constructed for illustrative purposes.

Interactive Table 1: Predicted Geometrical Parameters for Hypothetical this compound Conformers

| Parameter | Folded Conformer (Predicted) | Extended Conformer (Predicted) |

| Relative Energy (kcal/mol) | 0.0 | 0.5 - 1.5 |

| Backbone Dihedral Angles | ||

| Φ (C-N-Cα-C) | -80° to -150° | -140° to -160° |

| ψ (N-Cα-C-N) | +80° to +150° | +140° to +160° |

| Intramolecular Distances (Å) | ||

| N-terminus to C-terminus | ~4.5 - 5.5 | ~6.0 - 7.5 |

| Thr Side Chain to Val Side Chain | Variable, can be close | Generally distant |

Note: These values are illustrative and extrapolated from computational studies on similar dipeptides like Val-Tyr and Val-Trp. asianpubs.orgresearchgate.net The actual values for this compound would require specific DFT or ab initio calculations.

Quantum chemical calculations also provide insight into the electronic properties that influence stability, such as the distribution of electron density and the molecular electrostatic potential (MEP). ajol.inforesearchgate.net The MEP map identifies the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which are crucial for understanding intermolecular interactions and potential hydrogen bonding sites. researchgate.net

The stability of this compound is further dictated by the energetics of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical reactivity and stability. dovepress.com A larger gap generally implies higher stability and lower reactivity. In studies of Val-Trp, the folded conformation exhibited a slightly different HOMO-LUMO distribution compared to the extended form, reflecting how conformation influences electronic structure. researchgate.net

Interactive Table 2: Predicted Electronic Properties for a Hypothetical Folded Conformer of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 to -7.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | ~ -0.5 to -1.5 eV | Energy of the lowest empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~ 5.5 to 6.5 eV | Indicator of chemical stability; a larger gap suggests higher stability. dovepress.com |

| Dipole Moment | ~ 5 - 10 Debye | A measure of charge polarity; influences solubility and intermolecular forces. |

Note: These values are representative examples based on DFT calculations for analogous dipeptides and serve to illustrate the type of data generated from in silico analyses. researchgate.netdovepress.com Specific calculations for this compound are required for precise values.

Molecular Interactions and Biological Recognition of Threoninyl Valine

Threoninyl-Valine as a Substrate or Ligand in Enzymatic Systems (Non-Clinical)

The dipeptide this compound participates in various enzymatic reactions, primarily as a substrate for cleavage or as a component in complex regulatory and proofreading mechanisms that ensure metabolic fidelity.

Peptidases, or peptide hydrolases, are enzymes that break peptide bonds. qmul.ac.uk Their specificity is determined by the amino acid residues surrounding the bond to be cleaved. qmul.ac.uk Exopeptidases act near the ends of polypeptide chains, while endopeptidases act on internal bonds. qmul.ac.ukthermofisher.com

Research in the protozoan parasite Trypanosoma cruzi provides insight into the cleavage of dipeptides containing threonine and valine. In a study using bestatin, an inhibitor of metalloaminopeptidases, researchers observed the accumulation of numerous dipeptides. nih.govmonash.edu This finding suggests that, under normal conditions, peptidases in the parasite are actively breaking down these small peptides into single amino acids. nih.govmonash.edu The inhibition of leucine (B10760876) aminopeptidase (B13392206) (LAPTc) and likely other peptidases led to a significant and selective increase in dipeptides containing specific residues, including threonine and valine. nih.govmonash.edu This demonstrates that dipeptides such as this compound are recognized and processed by specific peptidases within this model organism. monash.edu

Aminoacyl-tRNA synthetases (aaRS) are essential enzymes that ensure the fidelity of protein synthesis by attaching the correct amino acid to its corresponding transfer RNA (tRNA). wikipedia.orgnih.govresearchgate.net The interaction of threonine and valine with Valyl-tRNA synthetase (ValRS) is a well-documented example of substrate discrimination and proofreading.

ValRS is responsible for charging tRNA molecules with valine (tRNAVal). nih.gov However, due to its structural similarity to valine, L-threonine can sometimes be mistakenly activated by ValRS. wikipedia.orgnih.gov To prevent this error from being carried into protein synthesis, ValRS possesses a sophisticated proofreading, or editing, function. wikipedia.orgnih.gov This "double sieve" mechanism involves a distinct editing site that specifically recognizes and hydrolyzes the incorrectly formed Threonyl-tRNAVal (Thr-tRNAVal). nih.govresearchgate.netuab.edu This tRNA-dependent deacylation ensures that only correctly charged Valyl-tRNAVal is released for use by the ribosome, maintaining the integrity of the genetic code. wikipedia.orgresearchgate.net While this interaction involves the constituent amino acids of the dipeptide, it highlights the critical recognition processes that distinguish between threonine and valine in a key enzymatic system.

While there is no direct evidence of the dipeptide this compound acting as a regulatory molecule, its constituent amino acids, L-threonine and L-valine, are crucial effectors in the regulation of biosynthetic pathways. A primary example is the allosteric regulation of threonine deaminase (or threonine dehydratase), the first enzyme in the biosynthetic pathway for isoleucine. nih.govresearchgate.net

In many bacteria and yeast, threonine deaminase activity is inhibited by the end-product of the pathway, L-isoleucine. nih.govnih.gov This feedback inhibition is often reversed or counteracted by L-valine, which is synthesized through a parallel pathway. nih.govnih.govnih.gov L-valine acts as an allosteric activator, binding to a regulatory site on the enzyme distinct from the active site. nih.govnih.gov This binding shifts the enzyme to a high-activity state, promoting the breakdown of the substrate, L-threonine. nih.govnih.gov This complex interplay between substrate (threonine), inhibitor (isoleucine), and activator (valine) allows the cell to finely tune the production of branched-chain amino acids according to metabolic needs. nih.govnih.gov

This compound Interactions with Aminoacyl-tRNA Synthetases and Related Enzymes

Receptor Binding and Signaling Pathways Involving this compound (Non-Human, Non-Clinical)

The direct interaction of the dipeptide this compound with cellular receptors is not well-characterized. However, research into peptide signaling in model organisms provides a framework for how such interactions might be identified and studied.

The identification of receptors for specific peptides, especially in non-model organisms, is a significant challenge. nih.gov Modern approaches often use a "reverse pharmacology" or "deductive ligand-receptor matching" strategy. nih.gov This involves creating libraries of putative peptide ligands and predicted G protein-coupled receptors (GPCRs) from genomic data. nih.govpnas.org

In model organisms like the fruit fly (Drosophila melanogaster) and the marine worm (Platynereis dumerilii), researchers express individual orphan GPCRs in cell lines and screen them against pools of synthetic peptides. pnas.orgacs.org A positive response, such as a change in intracellular calcium, indicates a potential ligand-receptor pairing, which can then be validated through further assays. acs.org While these methods have successfully matched many larger neuropeptides to their receptors, a specific receptor for the dipeptide this compound has not yet been identified using these techniques. pnas.orgacs.org

Specific cellular responses to the dipeptide this compound have not been detailed in the scientific literature. However, studies on its constituent amino acids in cellular models demonstrate their capacity to influence cellular function.

In an in vitro study using primary microglial cells, the brain's main immune cells, high concentrations of branched-chain amino acids (BCAAs), including valine, induced a unique phenotype. nih.gov These cells showed characteristics of both pro-inflammatory (M1) and anti-inflammatory (M2) states, including increased production of free radicals alongside enhanced phagocytic activity. nih.gov This suggests that high levels of BCAAs can alter the immune profile of microglia. nih.gov In another study, treating C2C12 muscle cells with valine was shown to improve mitochondrial function, boost ATP production, and protect the cells against oxidative stress. nih.gov These findings underscore the biological activity of the individual amino acids and suggest that their dipeptide form could potentially elicit cellular responses, a hypothesis that awaits experimental verification.

Mechanisms of this compound Transport and Uptake in Research Models

The precise mechanisms for the transport and uptake of the dipeptide this compound are not extensively detailed in current research literature. However, the transport of its constituent amino acids, threonine and valine, is well-studied, providing insights into potential pathways for the dipeptide. Amino acid transport into cells is a critical process mediated by a variety of transporter proteins, often categorized into families such as the Solute Carrier (SLC) superfamily.

Research in mouse embryonic stem (mES) cells has identified that threonine uptake is crucial for proliferation. nih.gov This transport is mediated by both sodium (Na+)-dependent and Na+-independent systems. nih.gov The Na+-dependent component appears to be predominant, with characteristics strongly suggesting the involvement of the Alanine-Serine-Cysteine (ASC) transport system. nih.gov Specifically, the transporters ASCT1 and ASCT2, part of the SLC1 family, have been identified as likely candidates for threonine transport in these cells. nih.gov Further studies in insect models have highlighted the role of the SLC6 (Neurotransmitter Sodium Symporter family) and SLC7 families as major components of essential amino acid transport. nih.gov The Nutrient Amino acid Transporters (NATs) within the SLC6 family, in particular, are shown to have a broad substrate spectrum, mediating the absorption of essential amino acids. nih.gov

In other cellular contexts, such as cells entering a quiescent state, amino acid uptake is downregulated. This process can involve the endocytosis and subsequent lysosomal degradation of specific amino acid transporters like LAT1 (SLC7A5), which is responsible for the transport of large neutral amino acids. biorxiv.org While these studies focus on individual amino acids, they underscore the complex and regulated nature of amino acid transport, which would likely extend to dipeptides like this compound, possibly through dedicated peptide transporters (such as the PepT family) or via transporters that recognize its terminal amino acids.

Table 1: Examples of Amino Acid Transport Systems Studied in Research Models

| Transporter System/Family | Likely Substrates Mentioned in Research | Research Model | Transport Characteristics |

|---|---|---|---|

| ASC System (e.g., ASCT1, ASCT2) | Threonine, Serine, Cysteine, Alanine (B10760859) | Mouse Embryonic Stem Cells | Na+-dependent; inhibited by various neutral amino acids. nih.gov |

| SLC6 Family (NATs) | Broad spectrum of essential amino acids | Insects (e.g., caterpillar, fruit fly) | Na+-dependent symporters, integral to alimentary absorption. nih.gov |

| SLC7 Family | Essential amino acids | Insects | Functions in transepithelial absorption. nih.gov |

| LAT1 (SLC7A5) | Large neutral amino acids | Various cell lines | Na+-independent; subject to endocytic regulation in quiescence. biorxiv.org |

Interaction of this compound with Macromolecules (Proteins, Nucleic Acids, Lipids)

The interaction of the dipeptide this compound with biological macromolecules is dictated by the combined physicochemical properties of its two amino acid residues. The threonine component provides a polar hydroxyl group capable of forming hydrogen bonds, while the valine component offers a nonpolar, hydrophobic isopropyl side chain that engages in van der Waals and hydrophobic interactions. This amphipathic nature allows for diverse interactions with proteins and cellular membranes.

Binding Affinity Studies of this compound to Target Proteins (Research Context)

While specific binding affinity data (such as Kd or IC50 values) for this compound binding to specific protein targets are not prominently available in the surveyed literature, the context for such research involves understanding how peptide ligands interact with protein binding pockets. nih.gov The affinity of a ligand for its target protein is a cornerstone of drug discovery and molecular biology, with lower dissociation constants (Kd) and inhibition constants (Ki) indicating higher affinity. mdpi.com

Computational methods, including molecular docking and deep learning models, are increasingly used to predict drug-target binding affinity (DTA). mdpi.comfrontiersin.org These models analyze features from protein sequences and ligand structures to estimate binding strength. arxiv.org For instance, studies on the binding of compounds like camptothecin (B557342) to receptors such as HER2 and EGFR reveal the specific types of interactions that contribute to affinity. These interactions include hydrogen bonds, van der Waals forces, and pi-alkyl interactions involving residues like threonine and valine within the receptor's binding site. mdpi.com The valine residue often participates in hydrophobic and pi-alkyl interactions due to its aliphatic side chain, while threonine's hydroxyl group can act as a hydrogen bond donor or acceptor. mdpi.comjackwestin.com The binding affinity of this compound to a target protein would therefore depend on the topology and chemical environment of the binding pocket and its complementarity to the dipeptide's structural features.

Table 2: Common Molecular Interactions in Protein-Ligand Binding

| Interaction Type | Description | Amino Acid Residue Example |

|---|---|---|

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. | Threonine (hydroxyl group), Lysine mdpi.comjackwestin.com |

| Hydrophobic Interaction | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. Driven by entropy. | Valine, Leucine, Alanine mdpi.comjackwestin.com |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules, arising from transient fluctuations in electron distribution. | Methionine, Glycine mdpi.com |

| Pi-Alkyl Interaction | A non-covalent interaction between a pi system (e.g., an aromatic ring) and an alkyl group. | Leucine, Valine, Alanine interacting with aromatic rings. mdpi.com |

| Pi-Sigma Interaction | A type of non-covalent interaction involving a pi system and a sigma bond. | Valine mdpi.com |

Impact of this compound on Protein Folding and Stability (Research Context)

The folding of a polypeptide chain into a stable, three-dimensional structure is governed by the collective contributions of its amino acid residues. frontiersin.org The dipeptide this compound incorporates two residues with distinct properties that influence protein structure in different ways.

Valine is a nonpolar, hydrophobic amino acid. Its inclusion in a polypeptide chain contributes to the hydrophobic effect, a major driving force in protein folding where nonpolar side chains are sequestered into the protein's core, away from the aqueous solvent. jackwestin.comfrontiersin.org The burial of hydrophobic residues like valine is a stabilizing factor. frontiersin.org Studies on extremophilic proteins show an abundance of valine, suggesting its role in maintaining structural stability under harsh conditions. nih.gov

Threonine, conversely, is a polar amino acid due to its hydroxyl (-OH) side chain. This group can form hydrogen bonds with other polar residues, with water, or with the peptide backbone, contributing to the stability of secondary structures like alpha-helices and beta-sheets. jackwestin.com However, the placement of polar residues is context-dependent; if a polar residue like threonine is forced into a deeply buried, nonpolar environment, it can be destabilizing. plos.org Furthermore, the hydroxyl group of threonine is a common site for post-translational modifications like phosphorylation, which introduces a bulky, negatively charged phosphate (B84403) group and can dramatically alter a protein's conformation and stability. jackwestin.com

Therefore, the impact of a this compound sequence on protein folding would depend on its location. In the protein core, the valine residue would contribute favorably to hydrophobic packing, while the threonine residue might need to form a stabilizing hydrogen bond to avoid a destabilizing effect. On the protein surface, both residues would be easily accommodated.

Table 3: Physicochemical Properties of Threonine and Valine and Their General Role in Protein Stability

| Amino Acid | Side Chain | Classification | Primary Contribution to Stability |

|---|---|---|---|

| Threonine | -CH(OH)CH₃ | Polar, neutral | Can form hydrogen bonds, contributing to secondary structure definition; can be a site of phosphorylation. jackwestin.comnih.gov |

| Valine | -CH(CH₃)₂ | Nonpolar, aliphatic | Contributes to the hydrophobic core through hydrophobic interactions, a major stabilizing force in protein folding. frontiersin.orgnih.gov |

Membrane Interaction Studies of this compound

Direct studies on the interaction of the dipeptide this compound with lipid membranes are limited. However, research on its constituent amino acids and the principles of protein-lipid interactions provide a strong basis for predicting its behavior. rsc.orgmdpi.com The interaction would be guided by the dipeptide's amphipathic character, with the hydrophobic valine residue interacting favorably with the nonpolar acyl chains of the lipid bilayer and the polar threonine residue preferring the hydrophilic headgroup region.

Studies investigating the interaction of various amino acids with lipid bilayers have shown that hydrophobic amino acids like valine and leucine have weaker interactions with zwitterionic lipid membranes compared to more polar residues like serine (an analogue of threonine). rsc.org This is because the interaction of polar residues is significantly governed by hydrogen bonding with the lipid headgroups and surrounding water molecules. rsc.org

In the context of transmembrane proteins, residues like valine are frequently found within the membrane-spanning segments, where their hydrophobic side chains can interact favorably with the lipid acyl chains. frontiersin.org The lipid-accessible surface area (LASA) is a measure used to quantify this interaction. frontiersin.org For a dipeptide like this compound, if it were to approach a lipid bilayer, it would likely orient itself such that the valine side chain penetrates the hydrophobic core of the membrane to a shallow depth, while the polar peptide backbone and the threonine hydroxyl group remain at the aqueous interface, interacting with the polar lipid headgroups. This type of interaction is fundamental to how peripheral membrane proteins and peptide toxins associate with cell surfaces. mdpi.com

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Threonine |

| Valine |

| Alanine |

| Serine |

| Cysteine |

| Leucine |

| Glycine |

| Camptothecin |

| Lysine |

Roles of Threoninyl Valine in Model Biological Systems and Pathways Non Human, Non Clinical

Threoninyl-Valine in Microbial Physiology and Metabolism

In the microbial world, amino acids and small peptides are central to growth, communication, and the production of complex molecules. The interplay between threonine and valine is crucial for the survival and function of many microorganisms.

Amino acids are vital for microorganisms as they are used for nutrition and to regulate functions like cell growth and metabolism. mdpi.com The biosynthesis of branched-chain amino acids (BCAAs), which include valine and isoleucine, is a fundamental pathway in bacteria, catalyzed by at least eight different enzymes. mdpi.com Threonine can serve as an intermediate in the formation of other amino acids like isoleucine. mdpi.com

The catabolism of L-threonine in some bacteria is dependent on the presence of branched-chain amino acids. nih.gov Studies on Corynebacterium sp. have shown that these bacteria can only grow on an L-threonine medium if it is supplemented with BCAAs. nih.gov In these organisms, L-threonine is catabolized to 2-oxobutyrate, and the further breakdown of this intermediate requires enzymes that are induced by branched-chain 2-oxo acids, which are derived from the catabolism of BCAAs like valine. nih.gov This metabolic linkage underscores a synergistic relationship where the breakdown of one amino acid is essential for the utilization of another.

Furthermore, amino acids play a role in the complex environments of bacterial biofilms. Some Gram-negative bacterial biofilms have been found to secrete high levels of valine, which can inhibit the growth of other bacteria, such as Escherichia coli K-12. nih.gov This suggests that dipeptides like this compound, if secreted or present in the environment, could be readily utilized or could play a role in microbial competition. The amino acid composition of an organism's proteins has also been shown to be predictive of its growth requirements, including oxygen tolerance and optimal temperature, pH, and salinity. biorxiv.org

Table 1: Bacterial Processes Involving Threonine and Valine

| Process | Role of Threonine/Valine | Organism Example(s) | Research Finding |

|---|---|---|---|

| Amino Acid Biosynthesis | Threonine serves as a precursor for isoleucine; Valine is a key branched-chain amino acid. mdpi.com | General Bacteria | At least eight enzymes are involved in the biosynthesis of branched-chain amino acids. mdpi.com |

| Amino Acid Catabolism | Catabolism of L-threonine is dependent on the presence of branched-chain amino acids like valine. nih.gov | Corynebacterium sp. | Bacteria require BCAA supplementation to grow on L-threonine medium. nih.gov |

| Biofilm Formation & Competition | High levels of valine are secreted by some biofilms, inhibiting the growth of competing bacteria. nih.gov | Gram-negative bacteria | Valine secretion is a characteristic of high-density biofilm communities when carbon is not limited. nih.gov |

| Growth Prediction | The frequency of amino acids in proteins can predict optimal growth conditions. biorxiv.org | Bacteria and Archaea | Amino acid frequencies can predict oxygen tolerance, temperature, salinity, and pH requirements. biorxiv.org |

Fungi are known for their prolific production of secondary metabolites, which are diverse, low-molecular-weight compounds that are not essential for primary growth but are crucial for interacting with the environment. nih.gov These compounds include non-ribosomal peptides, which are synthesized by large enzyme complexes called non-ribosomal peptide synthetases (NRPSs), rather than by ribosomes. mdpi.com

Fungal secondary metabolites have a wide array of ecological functions, such as defending against microbial competitors, deterring predators, or acting as signaling molecules. nih.govmdpi.com While direct evidence for this compound's role is not prominent, the building blocks—threonine and valine—are common constituents of non-ribosomal peptides with significant biological activities. researchgate.net The study of fungal secondary metabolism is increasingly accessible through high-throughput sequencing and analytical technologies, which have revealed a vast, often untapped, biosynthetic potential within fungal genomes. nih.govreading.ac.uk Many of the gene clusters responsible for producing these metabolites remain "silent" under standard laboratory conditions, and research is ongoing to uncover the environmental cues or genetic manipulations needed to activate them. nih.gov Given the prevalence of peptide-based secondary metabolites in fungi, it is plausible that dipeptides like this compound could act as intermediates or components of larger, bioactive compounds.

Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to monitor their population density and coordinate group behaviors, such as biofilm formation and virulence factor production. mdpi.commdpi.com This communication relies on the production and detection of small signaling molecules called autoinducers. nih.gov

In Gram-positive bacteria, the autoinducers are typically peptides, known as quorum sensing peptides (QSPs) or autoinducing peptides (AIPs). mdpi.comnih.gov These peptides are composed of various amino acids, including threonine and valine. mdpi.com They are synthesized as larger precursor proteins and then processed and secreted. nih.gov When the extracellular concentration of a QSP reaches a certain threshold, it binds to a specific receptor, which in turn activates a signaling cascade that alters gene expression. nih.gov

While linear dipeptides are less commonly identified as primary QS signals compared to modified peptides or longer oligopeptides, research on cyclic dipeptides (CDPs) has shown they can significantly modulate QS systems. For instance, certain tryptophan-containing CDPs can act as competitive inhibitors of QS receptors in pathogens like Pseudomonas aeruginosa, thereby reducing the production of virulence factors. mdpi.com This demonstrates that even simple peptide structures can interfere with or modulate the complex communication networks of bacteria. The potential for this compound to act as a signaling molecule or a modulator within these pathways remains an area for further investigation.

Contribution of this compound to Fungal Secondary Metabolism (Research Context)

This compound in Plant Biochemical Processes

In plants, amino acids and small peptides are not just the building blocks of proteins but also crucial signaling molecules that regulate growth, development, and responses to environmental challenges.

Plants, being sessile organisms, must constantly adapt to environmental stresses such as drought, high salinity, and extreme temperatures. frontiersin.org A key adaptive strategy is the accumulation of amino acids, which can act as osmolytes to maintain cellular water balance, regulate ion transport, modulate stomatal opening, and detoxify harmful substances like heavy metals and reactive oxygen species. mdpi.comresearchgate.net

Threonine, in particular, has been identified as a crucial amino acid in the biochemical responses to salinity stress. mdpi.com Similarly, branched-chain amino acids like valine are known to contribute to plant stress responses. frontiersin.org However, the effect of amino acids can be concentration-dependent; high concentrations of valine have been shown to inhibit the growth of peach tree shoots. frontiersin.orgnih.gov

Recent research has highlighted the importance of small signaling peptides in coordinating plant responses to abiotic stress. frontiersin.orgnih.gov These peptides are recognized by receptor-like kinases on the cell membrane, triggering signaling pathways that regulate gene expression and lead to physiological adaptations. frontiersin.org For example, certain peptides are involved in dehydration and salt stress responses, while others play a role in adapting to nutrient deficiencies. frontiersin.org

Table 2: Functions of Amino Acids and Peptides in Plant Stress Response

| Molecule Type | Function in Stress Response | Specific Example/Finding | Reference |

|---|---|---|---|

| Amino Acids (General) | Act as osmolytes, regulate ion transport, detoxify heavy metals, modulate stomatal opening. | Accumulate in plant tissues under stress conditions to confer tolerance. | mdpi.comresearchgate.net |

| Threonine | Crucial for biochemical responses to salinity stress. | Regulates plant growth, cell division, and phytohormones under stress. | mdpi.com |

| Valine | Contributes to the general stress response. | High concentrations can inhibit plant growth, indicating a regulatory role. | frontiersin.orgfrontiersin.org |

| Small Peptides | Act as signaling molecules to coordinate stress responses. | Recognized by membrane receptors to activate cellular signaling pathways for dehydration and salt tolerance. | frontiersin.orgnih.gov |

Beyond stress responses, amino acids and peptides are fundamental regulators of plant growth and development. interesjournals.orgmdpi.com They act as hormone-like signaling molecules that facilitate both local and long-distance communication to coordinate developmental processes. nih.gov

Valine has been identified as a signaling molecule that can be directly sensed by the TOR (Target of Rapamycin) protein, a central regulator of growth in plants. frontiersin.org High concentrations of valine were found to inhibit TOR expression, leading to reduced shoot growth in peach seedlings. frontiersin.org This suggests a mechanism by which individual amino acids can directly influence major developmental pathways.

Small peptides play pivotal roles in processes such as maintaining stem cell populations, controlling organ development, and ensuring proper tissue patterning. nih.gov For instance, different peptide families regulate root elongation, the formation of lateral roots in response to nutrient availability, and the development of reproductive structures like ovules. nih.gov These peptides function through specific receptor-ligand interactions, forming intricate signaling networks that often crosstalk with traditional plant hormone pathways. nih.govinteresjournals.orgresearchgate.net

Given the established roles of both individual amino acids like valine and various small peptides as potent signaling molecules, it is highly probable that dipeptides such as this compound could also function as signaling entities or as precursors to them, participating in the complex regulatory networks that govern plant life.

Table of Mentioned Compounds

| Compound Name |

|---|

| 2-oxobutyrate |

| Isoleucine |

| L-threonine |

| This compound |

| Tryptophan |

Accumulation and Distribution of Dipeptides in Plant Tissues (Research Focus)

The transport and accumulation of nitrogen are fundamental processes for plant growth, development, and reproduction. Nitrogen is primarily taken up from the soil as inorganic nitrate (B79036) and ammonium (B1175870) and, to a lesser extent, as organic forms like amino acids. nih.gov Within the plant, nitrogen is distributed through the xylem and phloem vascular systems, largely in the form of amino acids such as glutamine and asparagine. nih.gov While the transport of individual amino acids is well-documented, the role of dipeptides like this compound in nitrogen distribution is an area of ongoing research.

Research suggests that specific transporters are responsible for the efflux and influx of amino acids between different cell types and compartments, such as from the xylem parenchyma into the phloem. nih.gov While direct evidence for dedicated this compound transporters is limited, the machinery for peptide transport exists in plants. The accumulation of dipeptides in specific tissues would depend on the expression and substrate specificity of these transporters at various stages of plant development. For example, proline, an amino acid known to accumulate under stress conditions, is transported by specific transporters (ProT family) that are induced by drought and salinity. nih.gov This suggests that the accumulation of other amino acids and potentially dipeptides could also be regulated in response to environmental or developmental cues.

| Research Area | Key Findings | Model Organism/System | Reference |

|---|---|---|---|

| Amino Acid Transport | Amino acid transporters are essential for nitrogen distribution via xylem and phloem. Most amino acids are synthesized in plastids of mesophyll cells. | General Plant Biology (e.g., Arabidopsis) | nih.gov |

| Valine Accumulation | Exogenous application of valine leads to its accumulation in leaves, phloem, and xylem, impacting carbon accumulation and inhibiting shoot growth. | Peach Tree (Prunus persica) | frontiersin.orgmdpi.com |

| Stress-Induced Accumulation | Proline transporters (ProT) are induced by abiotic stress, leading to the accumulation of proline, which acts as a compatible solute. | Soybean, Arabidopsis | nih.gov |

This compound in Vertebrate and Invertebrate Model Organisms (Non-Human Clinical)

Metabolic Fate of Dipeptides in Animal Models (Research Context)

The metabolic fate of dipeptides is intrinsically linked to the catabolism of their constituent amino acids. Following ingestion, proteins and peptides are broken down into smaller peptides and free amino acids in the gastrointestinal tract before absorption. However, some di- and tripeptides can be absorbed intact into enterocytes and subsequently hydrolyzed into amino acids, or they may enter the bloodstream directly.

This compound consists of threonine, an essential amino acid, and valine, a branched-chain amino acid (BCAA). The metabolism of both is complex and organ-specific. Threonine catabolism primarily occurs in the liver through two main pathways: one initiated by threonine dehydrogenase (TDH) and the other by serine-threonine dehydratase (STDH). nih.gov Valine, along with other BCAAs, undergoes the first two steps of its catabolism—transamination and oxidative decarboxylation—primarily in extrahepatic tissues like skeletal muscle, adipose tissue, and the brain. nih.gov

Research in various animal models provides context for how this compound might be processed. A metabolomics study in healthy dogs fed different diets identified "this compound" as one of several dipeptides whose abundance was altered, suggesting it is a detectable metabolite in circulation. frontiersin.orgfrontiersin.org Studies in pigs have shown that dietary supplementation with valine and other BCAAs influences nitrogen balance and lipid metabolism. mdpi.com In mice, the metabolic effects of BCAAs have been dissected, revealing that isoleucine and valine restriction can promote metabolic health. wisc.edu The oxidation of valine is a rapid process occurring in multiple organs, and its metabolites can act as signaling molecules. nih.gov Therefore, the metabolic fate of this compound would involve its hydrolysis into threonine and valine, which then enter their respective, well-established catabolic pathways, contributing to energy production, protein synthesis, and the generation of bioactive metabolites.

| Metabolite | Model Organism | Key Metabolic Process | Primary Location | Reference |

|---|---|---|---|---|

| Threonine | Pigs, General Animals | Catabolized via TDH and STDH pathways. | Liver, Pancreas | nih.gov |

| Valine (BCAA) | Mice, Pigs | Oxidized for energy; metabolites act as signaling molecules. | Skeletal Muscle, Adipose Tissue, Liver | nih.govmdpi.com |

| This compound | Dogs | Identified as a fecal metabolite influenced by diet composition. | Gastrointestinal Tract / Systemic Circulation | frontiersin.orgfrontiersin.org |

Impact of Dipeptides on Specific Organ Systems in Model Organisms (e.g., Gut Microbiome interactions)

The gut microbiome is a complex ecosystem that is profoundly influenced by dietary components, including amino acids and their dipeptide forms. The constituent amino acids of this compound play significant roles in gut health and microbial composition.

Threonine is a critical structural component of mucins, the glycoproteins that form the protective mucus layer of the intestine. nih.gov This mucus layer is a primary habitat and nutrient source for many gut microbes and also serves as a barrier against pathogens. Dietary threonine levels directly impact mucin synthesis; a deficiency can impair the integrity of this gut barrier. nih.gov

Valine, as a BCAA, also influences the gut microbiota. Studies in swine have demonstrated that appropriate dietary valine supplementation can modulate the gut microbiota structure and enhance immune function. nih.gov The interaction is bidirectional: gut microbes can produce BCAAs, and the host's dietary intake of BCAAs affects the microbial community's composition and function. Changes in the gut microbiota, such as shifts in the Firmicutes/Bacteroidetes ratio, have been observed in response to diets with varying levels of amino acids and other macronutrients. mdpi.com

A study comparing high-fat and high-starch diets in dogs found that the fecal metabolome, including the abundance of dipeptides like this compound, was significantly altered. frontiersin.orgfrontiersin.org This indicates that dietary choices impact the availability of these small peptides in the gut, where they can be utilized by the host or the microbiota. The interaction between dipeptides and the gut microbiome can influence host health through the production of microbial metabolites like short-chain fatty acids (SCFAs), which are crucial for gut homeostasis and immune regulation. nih.govfrontiersin.org

Developmental Roles of Dipeptides in Lower Organisms (e.g., C. elegans, Drosophila)

The development of model organisms like Caenorhabditis elegans (a nematode) and Drosophila melanogaster (a fruit fly) is a highly orchestrated process controlled by complex gene regulatory networks. nih.gov While direct research on the specific role of the dipeptide this compound in the development of these organisms is not extensively documented, the fundamental importance of its constituent amino acids is well-established.

In C. elegans, development proceeds through a series of larval stages, and its progression is tightly linked to nutrient availability. The entire somatic cell lineage of the adult hermaphrodite, consisting of exactly 959 cells, has been mapped, providing an unparalleled model for studying developmental processes. nih.gov Protein synthesis and degradation are central to this development, requiring a constant supply of all amino acids, including threonine and valine. Gene expression during larval development occurs in an oscillatory manner, and these oscillations are coupled to developmental events like molting. embopress.org This intricate timing mechanism relies on the proper functioning of cellular metabolism, for which amino acids are indispensable building blocks. Genetic defects in genes that regulate developmental timing (heterochronic genes) or cell signaling pathways can lead to severe developmental abnormalities. nih.govnih.gov

Similarly, in Drosophila, development involves cascades of gene expression triggered by hormones, which guide the formation of the body plan. nih.gov While much of the focus has been on transcription factors and signaling pathways, these processes are ultimately executed by proteins. Therefore, the availability of amino acids for translation is a prerequisite for normal development. Research in C. elegans has identified numerous genes required for embryonic and larval development, some of which are involved in repressing germline potential in somatic cells, a process that relies on protein complexes. plos.org A disruption in the availability or metabolism of essential amino acids like threonine and valine would invariably impact the synthesis of these crucial proteins, leading to developmental arrest or defects.

Analytical Methodologies for Threoninyl Valine Quantification and Detection in Research

Chromatographic Techniques for Threoninyl-Valine Separation

Chromatography is a fundamental tool for isolating this compound from other components in a sample, a necessary step for accurate analysis. The choice of chromatographic method depends on the sample matrix, the required sensitivity, and the specific research question.

High-Performance Liquid Chromatography (HPLC) Coupled with Various Detectors

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of amino acids and peptides, including this compound. shimadzu.comnih.gov Its versatility lies in the variety of stationary phases and mobile phase compositions that can be used to achieve optimal separation. For amino acid and peptide analysis, reversed-phase HPLC is a common approach. researchgate.net

Since many amino acids and small peptides like this compound lack a strong chromophore for UV detection, derivatization is often necessary to enhance sensitivity and selectivity. myfoodresearch.com Derivatization can be performed either before the chromatographic separation (pre-column) or after (post-column). myfoodresearch.com Common derivatizing agents include ortho-phthalaldehyde (OPA), which reacts with primary amines to form highly fluorescent compounds, and phenylisothiocyanate (PITC). myfoodresearch.com HPLC systems can be coupled with various detectors, including:

UV-Vis Detectors: While direct detection of underivatized this compound can be challenging due to low UV absorbance, detection at low wavelengths (around 200-210 nm) is sometimes possible. shimadzu.comnih.gov Derivatization significantly improves detection with UV-Vis detectors. myfoodresearch.com

Fluorescence Detectors (FLD): When coupled with fluorescent derivatizing agents like OPA, HPLC-FLD offers high sensitivity and selectivity for the quantification of amino acids and peptides. myfoodresearch.com

Mass Spectrometry (MS): The coupling of HPLC with mass spectrometry (HPLC-MS) is a powerful technique that provides both separation and mass information, enabling definitive identification and quantification. sgs-institut-fresenius.dechromatographyonline.com

A study successfully developed an HPLC-UV method for the simultaneous determination of 10 structurally related amino acids without derivatization by using a gradient elution on a C18 column and detection at 225 nm. nih.gov Another approach for amino acid analysis involves hydrophilic interaction liquid chromatography (HILIC), which is suitable for separating polar compounds. jocpr.commdpi.com

| Parameter | HPLC with UV Detection nih.gov | HPLC with Fluorescence Detection (Post-column OPA) myfoodresearch.com |

| Principle | Separation based on polarity, detection via UV absorbance. | Separation followed by reaction with a fluorescent agent and detection of emitted light. |